molecular formula C11H9NO4 B118061 Methyl 7,8-dihydroxyisoquinoline-3-carboxylate CAS No. 146515-39-1

Methyl 7,8-dihydroxyisoquinoline-3-carboxylate

Cat. No. B118061
M. Wt: 219.19 g/mol
InChI Key: FWKWJBPZPXGFQK-UHFFFAOYSA-N
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Description

“Methyl 7,8-dihydroxyisoquinoline-3-carboxylate” is a chemical compound with the molecular formula C11H9NO4 . It is also known as “3-Isoquinolinecarboxylic acid, 7,8-dihydroxy-, methyl ester” and "methyl 7,8-DHIC" . The compound has a molecular weight of 219.19 .


Molecular Structure Analysis

The molecular structure of “Methyl 7,8-dihydroxyisoquinoline-3-carboxylate” consists of an isoquinoline backbone with a carboxylate ester group at the 3-position and hydroxy groups at the 7 and 8 positions .

properties

IUPAC Name

methyl 7,8-dihydroxyisoquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4/c1-16-11(15)8-4-6-2-3-9(13)10(14)7(6)5-12-8/h2-5,13-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYZSTQBJIYNWIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C2C(=C1)C=CC(=C2O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 7,8-dihydroxyisoquinoline-3-carboxylate

CAS RN

146515-39-1
Record name Methyl 7,8-dihydroxyisoquinoline-3-carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146515391
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 7,8-dihydroxyisoquinoline-3-carboxylate
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Methyl 7,8-dihydroxyisoquinoline-3-carboxylate
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Methyl 7,8-dihydroxyisoquinoline-3-carboxylate
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Methyl 7,8-dihydroxyisoquinoline-3-carboxylate
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Methyl 7,8-dihydroxyisoquinoline-3-carboxylate
Reactant of Route 6
Methyl 7,8-dihydroxyisoquinoline-3-carboxylate

Citations

For This Compound
2
Citations
TR Burke Jr, B Lim, VE Marquez, ZH Li… - Journal of medicinal …, 1993 - ACS Publications
A study was undertaken to prepare inhibitors of the lymphocyte protein-tyrosine kinase p56lck. Using the known p56lck inhibitor 3, 4-dihydroxy-a-cyanocinnamamide (4) as a lead …
Number of citations: 132 pubs.acs.org
K Nakaya, T Miyasaka - Anti-cancer drugs, 2003 - journals.lww.com
Studies of the mechanism of action of a shikonin derivative, β-hydroxyisovalerylshikonin (β-HIVS), have revealed that β-HIVS inhibits the protein tyrosine kinase (PTK) activities of the …
Number of citations: 46 journals.lww.com

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